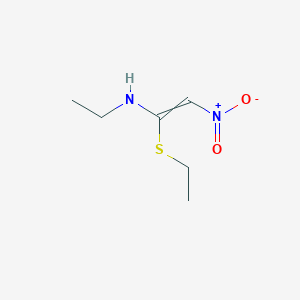
1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine-2,4(1H,3H)-dione, ethyl bromide, and fluorine sources.
Ethoxyethylation: The ethoxyethyl group can be introduced via nucleophilic substitution reactions using ethyl bromide and a suitable base.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering its chemical structure and properties.
Hydrolysis: The ethoxyethyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding alcohols or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield new pyrimidine derivatives with different substituents, while oxidation and reduction reactions may lead to changes in the oxidation state of the compound.
科学研究应用
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyrimidine derivatives.
Biological Studies: Researchers may study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: The unique chemical properties of the compound may make it suitable for use in the development of new materials with specific functions.
作用机制
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors. The bromine and fluorine atoms, as well as the ethoxyethyl group, may play a role in modulating the compound’s binding affinity and activity.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A well-known pyrimidine derivative used as an anticancer agent.
1-(2-Bromoethyl)-5-fluorouracil: A related compound with similar substituents.
1-(2-Ethoxyethyl)-5-fluorouracil: Another related compound with an ethoxyethyl group.
Uniqueness
1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromine and ethoxyethyl groups on the pyrimidine ring. This combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
133625-56-6 |
|---|---|
分子式 |
C8H10BrFN2O3 |
分子量 |
281.08 g/mol |
IUPAC 名称 |
1-(2-bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10BrFN2O3/c1-2-15-6(3-9)12-4-5(10)7(13)11-8(12)14/h4,6H,2-3H2,1H3,(H,11,13,14) |
InChI 键 |
BSHHLBDKZJYIHJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CBr)N1C=C(C(=O)NC1=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)



![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
methanone](/img/structure/B14278765.png)



